3-Phenyl-11-p-tolyl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one 3-Phenyl-11-p-tolyl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.: 296247-38-6
VCID: VC0389506
InChI: InChI=1S/C26H24N2O/c1-17-11-13-19(14-12-17)26-25-23(27-21-9-5-6-10-22(21)28-26)15-20(16-24(25)29)18-7-3-2-4-8-18/h2-14,20,26-28H,15-16H2,1H3
SMILES: CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Molecular Formula: C26H24N2O
Molecular Weight: 380.5g/mol

3-Phenyl-11-p-tolyl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one

CAS No.: 296247-38-6

Main Products

VCID: VC0389506

Molecular Formula: C26H24N2O

Molecular Weight: 380.5g/mol

3-Phenyl-11-p-tolyl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one - 296247-38-6

CAS No. 296247-38-6
Product Name 3-Phenyl-11-p-tolyl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one
Molecular Formula C26H24N2O
Molecular Weight 380.5g/mol
IUPAC Name 6-(4-methylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C26H24N2O/c1-17-11-13-19(14-12-17)26-25-23(27-21-9-5-6-10-22(21)28-26)15-20(16-24(25)29)18-7-3-2-4-8-18/h2-14,20,26-28H,15-16H2,1H3
Standard InChIKey ANMLZPLSKAQSBD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
PubChem Compound 625800
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator